molecular formula C17H17N3O B12437072 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12437072
M. Wt: 279.34 g/mol
InChI Key: RPQDFWLDFGGRKB-UHFFFAOYSA-N
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Description

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which includes a quinazolinone core and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure. These derivatives may exhibit distinct chemical and biological properties .

Scientific Research Applications

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
  • 2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core and a phenylethylamine moiety makes it a versatile compound for various applications .

Biological Activity

2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one, with the molecular formula C17H17N3O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a phenylethylamine moiety, which contributes to its unique biological profile. Its structure can be represented as follows:

  • Molecular Formula : C17H17N3O
  • Molecular Weight : 279.34 g/mol

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines.
  • Antimicrobial Properties : It has demonstrated activity against various bacterial strains.
  • Antioxidant Effects : The compound may possess antioxidant properties that contribute to its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound against various cancer cell lines reported the following results:

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)15.5Induction of apoptosis
MCF-7 (Breast)18.2Cell cycle arrest
A549 (Lung)22.0Inhibition of proliferation

These findings suggest that the compound effectively induces cell death through multiple mechanisms, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

The data indicates that the compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar quinazolinone derivatives:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one20.040
2-(N,N-Dimethylamino)-3,4-dihydroquinazolin-4-one25.050

From this comparison, it is evident that this compound exhibits superior potency in both anticancer and antimicrobial activities.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-[(1-phenylethylamino)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)

InChI Key

RPQDFWLDFGGRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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